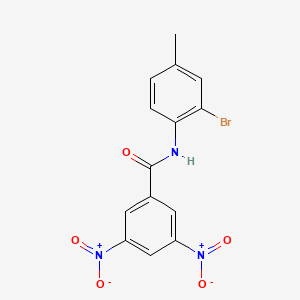
2-hydroxybenzaldehyde dibenzylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxybenzaldehyde dibenzylhydrazone (HBDBH) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a hydrazone derivative of 2-hydroxybenzaldehyde and dibenzylhydrazine. HBDBH has been widely used in various fields such as electrochemistry, analytical chemistry, and pharmaceuticals.
作用机制
The mechanism of action of 2-hydroxybenzaldehyde dibenzylhydrazone is not fully understood. However, it is believed that 2-hydroxybenzaldehyde dibenzylhydrazone acts as a chelating agent, forming complexes with metal ions. The metal complexes formed by 2-hydroxybenzaldehyde dibenzylhydrazone have been shown to exhibit catalytic activity and redox properties. Additionally, 2-hydroxybenzaldehyde dibenzylhydrazone has been shown to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects
2-hydroxybenzaldehyde dibenzylhydrazone has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 2-hydroxybenzaldehyde dibenzylhydrazone has been shown to exhibit antitumor activity, which may be attributed to its ability to induce apoptosis in cancer cells. Furthermore, 2-hydroxybenzaldehyde dibenzylhydrazone has been shown to exhibit neuroprotective activity, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
实验室实验的优点和局限性
2-hydroxybenzaldehyde dibenzylhydrazone has several advantages for lab experiments. It is easy to synthesize and has a high yield. Additionally, 2-hydroxybenzaldehyde dibenzylhydrazone is stable under normal laboratory conditions and can be stored for long periods of time. However, there are also some limitations to using 2-hydroxybenzaldehyde dibenzylhydrazone in lab experiments. It has a low solubility in water, which may limit its use in aqueous solutions. Additionally, 2-hydroxybenzaldehyde dibenzylhydrazone may exhibit toxicity at high concentrations, which may limit its use in some experiments.
未来方向
There are several future directions for the use of 2-hydroxybenzaldehyde dibenzylhydrazone in scientific research. One potential direction is the development of new metal complexes using 2-hydroxybenzaldehyde dibenzylhydrazone as a ligand. These complexes may have potential applications in catalysis and medicinal chemistry. Another potential direction is the use of 2-hydroxybenzaldehyde dibenzylhydrazone as a redox mediator in electrochemical systems for energy conversion and storage. Additionally, the use of 2-hydroxybenzaldehyde dibenzylhydrazone as a fluorescent probe for the detection of metal ions may be further explored. Finally, the potential therapeutic applications of 2-hydroxybenzaldehyde dibenzylhydrazone, such as its anti-inflammatory and antitumor activity, may be further investigated.
合成方法
The synthesis of 2-hydroxybenzaldehyde dibenzylhydrazone involves the reaction of 2-hydroxybenzaldehyde and dibenzylhydrazine in the presence of a suitable solvent and acid catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to 2-hydroxybenzaldehyde dibenzylhydrazone using a reducing agent. The yield of 2-hydroxybenzaldehyde dibenzylhydrazone can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.
科学研究应用
2-hydroxybenzaldehyde dibenzylhydrazone has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and medicinal chemistry. 2-hydroxybenzaldehyde dibenzylhydrazone has also been used as a redox mediator in electrochemical systems, which can be used for energy conversion and storage. Additionally, 2-hydroxybenzaldehyde dibenzylhydrazone has been used as a fluorescent probe for the detection of metal ions, which has potential applications in environmental monitoring and biomedical imaging.
属性
IUPAC Name |
2-[(E)-(dibenzylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21-14-8-7-13-20(21)15-22-23(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15,24H,16-17H2/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHAPUSOUDXCJZ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(dibenzylhydrazinylidene)methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)
![2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
![4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)

![4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6082145.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B6082149.png)
![1-(3-isoxazolylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6082153.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide](/img/structure/B6082158.png)

![12-[4-(diethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6082190.png)
![1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone](/img/structure/B6082195.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopentylacetamide](/img/structure/B6082197.png)

